
L-LEUCINE (1-13C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-LEUCINE (1-13C) is a useful research compound. Molecular weight is 132.17. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
L-Leucine (1-13C) is used in various scientific research applications, including:
- Assessment of Whole Body Leucine Oxidation (WBLO): L-Leucine (1-13C) is used in a non-invasive breath test to assess WBLO in Maple Syrup Urine Disease (MSUD) patients . The test involves administering an oral load of L-Leucine (1-13C) and measuring the amount of 13CO2 exhaled . The kinetics of 13CO2 exhalation are thoroughly studied and compared with the kinetics of leucine metabolites in plasma .
- Protein Requirement Studies: L-Leucine (1-13C) is used in the Indicator Amino Acid Oxidation (IAAO) method to determine protein requirements in individuals with phenylketonuria . This method involves varying protein intakes and measuring the oxidation rate of L-Leucine (1-13C) to determine protein requirements .
- Muscle Protein Synthesis (MPS) Studies: L-Leucine (1-13C) labeled whey and casein are used to investigate muscle protein synthesis after resistance exercise .
Case Studies
- Maple Syrup Urine Disease (MSUD): L-Leucine (1-13C) loading tests were performed on patients with classical MSUD to determine residual WBLO . The study found that the rates of WBLO in MSUD patients were variable and only partially compatible with the residual BCOA-DH activity in the patients' cells .
- Phenylketonuria: L-Leucine (1-13C) was used to study protein requirements in children with mild hyperphenylalanemia . Researchers collected breath and urine samples over 8 hours and determined protein requirement using a 2-phase linear-regression crossover analysis of the rate of L-Leucine (1-13C) tracer oxidation .
Analytical Procedures
- Chromatographic Separation: L-Leucine can be separated using HPLC with specific retention times, theoretical plates, resolution, and tailing factors . The method is validated according to ICH guidelines, with good linearity, precision, and accuracy .
- Mass Spectrometry: Mass spectrometry is used for the estimation of 13C enrichment in breath CO2 and plasma leucine .
Data Tables
Chromatographic separation of L-Leucine
Amino Acids | Retention Times, min | Theoretical Plates | Resolution | Tailing Factor |
---|---|---|---|---|
L-Leucine | 7.21 | 11749 | 1.999 | 1.158 |
Calibration Range and Regression Equation for L-Leucine
Calibration Range (μg/mL) | Regression Equation | R2 | |
---|---|---|---|
L-Leucine | 50–250 | y = 62.69 x + 654.5 | 0.9954 |
Accuracy and Precision of L-Leucine
Accuracy (mean ± RSD) | Repeatability | Intermediate Precision | Robustness | |
---|---|---|---|---|
L-Leucine | 99.31 ± 0.43 | 101.11 ± 0.89 | 98.65 ± 0.91 | 99.98 ± 0.65 |
Insights
- The form in which leucine is consumed affects its immediate metabolic fate and retention by the body .
- L-Leucine (1-13C) has applications in assessing whole-body leucine oxidation, determining protein requirements, and studying muscle protein synthesis .
- The intraindividual variability of 13CO2 exhalation can be similar to or even greater than the interindividual variation .
Analyse Des Réactions Chimiques
Oxidation of L-Leucine by Hydroxyl Radicals
L-leucine oxidation initiated by hydroxyl radicals (HO- ) involves hydrogen transfer reactions in the gas phase . Density Functional Theory (DFT) calculations, using the B3LYP method with the 6-311G(d,p) basis set, have been used to study the gas phase reaction of OH hydrogen abstraction from leucine . Two reaction paths were considered: hydrogen abstraction from the alpha and gamma carbons .
-
Reaction Paths Two competitive channels for the OH hydrogen abstraction reaction from leucine involve abstraction from the alpha and gamma sites . The studied paths are complex reactions, each characterized by a barrier-less first step leading to the formation of a pre-reactive complex, followed by a second step yielding the corresponding radical and water .
-
Transition State Geometries Optimized transition state geometries show ring-like structures due to the formation of intra-molecular hydrogen bond-like interactions, differing in the atoms involved in the ring . Attractive interactions stabilize the transition structures and reduce the energy barriers, with the strongest interaction found for the gamma H-abstraction channel, leading to the highest reactivity at this site .
-
Rate Coefficients Rate coefficients for the leucine + OH gas phase reaction indicate that hydrogen abstraction occurs almost exclusively from the gamma site .
L-Leucine Oxidation and CO2 Exhalation
The oxidation of L-leucine can be assessed by monitoring $^{13}$CO2
exhalation following the ingestion of L-[1-13
C]leucine .
-
**Kinetics of $^{13}$CO2
** In healthy volunteers, after ingestion of L-[1-13
C]leucine (38 μmol/kg of body weight), the rate of extra $^{13}$CO2
exhalation increases rapidly, peaking at tmax
= 55 ± 18 min, with peak exhalation rates of 40.9 ± 9.8 nmol × min−1
×(kg body weight)−1
. -
13
CO2
Release After reaching peak exhalation rates, $^{13}$CO2
release gradually decreases . The cumulative $^{13}$CO2
release within 3 hours is approximately 4.4 ± 1.0 μmol × (kg body weight)−1
, which accounts for about 16.8 ± 2.5 percent of the administered L-[1-13
C]leucine dose .
Leucine Metabolism Kinetics
Studies of leucine metabolism kinetics using L-[1-13
C]leucine in conjunction with free amino acids or casein have provided insights into leucine oxidation, disposal, and protein synthesis .
-
Plasma Enrichment Plasma α-[13
C]KIC enrichments are generally lower than α-[2
H3
]KIC enrichments, except when L-[1-13
C]leucine is administered with an amino acid mixture (AA + [13
C]Leu) . -
Leucine Oxidation Leucine oxidation is significantly higher when free leucine is ingested with crystalline amino acid mixtures compared to intrinsically labeled casein .
-
Nonoxidative Leucine Disposal (NOLD) NOLD is significantly higher when intact intrinsically labeled casein is ingested .
-
Protein Degradation Protein degradation rates vary depending on the form in which leucine is administered, with intrinsically labeled casein resulting in different rates compared to free leucine with amino acid mixtures .
Table: Leucine Metabolism Parameters
| | Group 1 (Casein + [13
C]Leu) | Group 2 (AA + [13
C]Leu) |
| :-------------------------------------------------- | :---------------------------------- | :-------------------------------- |
| Leucine oxidation, μmol ⋅ kg−1
⋅ 30 min−1
| 21.40 ± 2.91 | 24.88 ± 2.12 |
| Rate of appearance, μmol ⋅ kg−1
⋅ 30 min−1
| 87.49 ± 22.12 | 80.65 ± 8.46 |
Table: Nonoxidative Leucine Disposal and Protein Degradation
| | Group 1 (Casein + [13
C]Leu) | Group 2 ([13
C]Leu-casein) | Group 3 (AA + [13
C]Leu) | Group 4 ([13
C]Leu-casein) |
| :---------------------------- | :---------------------------------- | :---------------------------------- | :-------------------------------- | :---------------------------------- |
| NOLD, μmol ⋅ kg−1
⋅ 30 min−1
| 66.09 ± 17.36 | 70.02 ± 14.81 | 55.77 ± 10.38 | 76.97 ± 9.11 |
| Protein Degradation, μmol ⋅ kg−1
⋅ 30 min−1
| 49.78 ± 18.16 | 50.89 ± 14.19 | 43.52 ± 8.46 | 58.11 ± 8.35 |
Propriétés
Poids moléculaire |
132.17 |
---|---|
Pureté |
98% |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.